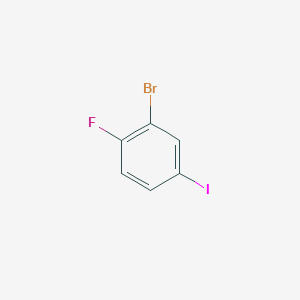

2-Bromo-1-fluoro-4-iodobenzene

描述

Significance of Halogenated Benzenes as Synthetic Building Blocks

Halogenated benzenes are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond provides a reactive handle for forming new bonds. hopemaxchem.com They are crucial intermediates in the production of pharmaceuticals, agrochemicals, and high-performance materials like polymers. hopemaxchem.comiitk.ac.in The introduction of halogen atoms can significantly alter a molecule's biological activity, solubility, and metabolic stability, making them vital in drug discovery and development. hopemaxchem.comresearchgate.net Their utility is showcased in the synthesis of numerous commercial products, including antibiotics and anti-inflammatory drugs. iitk.ac.in

The ability of halogenated benzenes to participate in a wide array of chemical reactions, such as nucleophilic substitution, electrophilic substitution, and particularly transition-metal-catalyzed cross-coupling reactions, allows for the construction of complex organic structures from simpler precursors. hopemaxchem.comfiveable.me This versatility makes them a cornerstone of modern synthetic chemistry.

Overview of Aryl Halides in Modern Chemical Research

Aryl halides, which encompass halogenated benzenes, are a popular and essential class of compounds in contemporary chemical research, especially in medicinal chemistry and materials science. iitk.ac.inenamine.net They are foundational for the synthesis of many pharmaceuticals; for instance, aryl fluorides are key components in top-selling drugs. frontiersin.org In materials science, halogenated derivatives are used to create specialty polymers with enhanced properties like flame retardancy and chemical resistance. hopemaxchem.com

The reactivity of the carbon-halogen bond is central to their importance. Aryl halides readily undergo oxidative addition with transition metal catalysts, a key step in many powerful bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.netfrontiersin.org This reactivity allows chemists to selectively introduce various functional groups, making aryl halides invaluable tools for creating novel molecules with tailored properties for a wide range of applications. iitk.ac.inenamine.net

Unique Reactivity of Multiple Halogen Substituents in Aromatic Systems

The presence of multiple halogen substituents on an aromatic ring introduces a level of complexity and opportunity for highly selective chemical transformations. The reactivity of the different carbon-halogen bonds is a key factor. In transition-metal-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–Cl > C–F. nih.govthieme-connect.com This inherent difference allows for site-selective reactions, where one halogen can be selectively functionalized while others remain intact for subsequent transformations. nih.gov

This selectivity is crucial for the modular synthesis of densely functionalized molecules. nih.gov For instance, in a compound containing both bromine and chlorine, a Suzuki coupling can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond available for a different reaction. mdpi.com Factors such as steric hindrance and electronic effects from other substituents on the ring also play a significant role in determining which halogen will react. thieme-connect.com This predictable and controllable reactivity makes polyhalogenated benzenes highly valuable platforms for building complex molecular structures in a stepwise and controlled manner. nih.govtcsedsystem.edu

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRMBQARSBULRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373669 | |

| Record name | 2-bromo-1-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-30-5 | |

| Record name | 2-bromo-1-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Fluoro 4 Iodobenzene

Strategies for Regioselective Halogenation in Polysubstituted Arenes

Achieving the desired substitution pattern in polyhalogenated benzenes is a significant chemical challenge. The directing effects of existing substituents, as well as steric hindrance, play a crucial role in determining the position of incoming electrophiles.

Directed Ortho-Metalation (DoM) Approaches to Control Halogen Position

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position. organic-chemistry.org

For a precursor such as 1-bromo-3-fluorobenzene (B1666201), the fluorine atom can act as a moderate directing group, while bromine can also direct metalation to its ortho position. nih.govresearchgate.net The relative directing ability of these halogens is a key factor. In some cases, fluorine has been shown to be a more potent directing group than bromine for ortho-lithiation. researchgate.net The choice of the organolithium base and reaction conditions can also influence the regioselectivity. For instance, the use of lithium diisopropylamide (LDA) has been investigated for the metalation of substituted bromobenzenes. nih.gov

The general mechanism involves the coordination of the lithium agent to the heteroatom of the DMG, which increases the acidity of the ortho protons, facilitating deprotonation. organic-chemistry.org Subsequent quenching with an iodinating agent, such as molecular iodine (I₂), would introduce the iodine atom. However, the successful synthesis of 2-bromo-1-fluoro-4-iodobenzene via this method would depend on the selective metalation at the C2 position of a 1-bromo-3-fluorobenzene precursor, a process that would need to overcome competing metalation at other positions.

Stepwise Multiple Halogenation and Coupling Strategies

A more traditional approach involves the stepwise introduction of halogens onto the benzene (B151609) ring. This strategy relies on the inherent directing effects of the substituents present at each step. For example, starting with fluorobenzene (B45895), bromination would likely yield a mixture of isomers, with 4-bromofluorobenzene being a major product. Subsequent iodination of this intermediate would then be directed by both the fluorine and bromine atoms.

Alternatively, a coupling reaction could be employed. For instance, a pre-halogenated benzene derivative could be coupled with another using a palladium-catalyzed reaction like the Suzuki or Buchwald-Hartwig couplings to form the desired polysubstituted arene. However, this would require the synthesis of appropriately substituted precursors.

Challenges in Regioselectivity for Polyhalogenated Substrates

The primary challenge in the synthesis of polysubstituted arenes is controlling the regioselectivity. The presence of multiple halogen substituents, each with its own electronic and steric effects, can lead to the formation of a mixture of isomers that are often difficult to separate. google.com

In the case of this compound, the directing effects of the fluorine and bromine atoms can be competing. Fluorine is an ortho-, para-director, while bromine is also an ortho-, para-director, though deactivating. The interplay of these effects, combined with the steric bulk of the halogens, makes the selective introduction of the third halogen a complex problem. For example, the direct halogenation of 1-bromo-3-fluorobenzene could potentially lead to substitution at multiple positions. solubilityofthings.com

Precursor-Based Synthesis of this compound

A more reliable method for the synthesis of specific isomers of polyhalogenated benzenes often involves the use of a precursor molecule where one of the functional groups can be chemically transformed into the desired substituent. A common and effective strategy is the use of halogenated anilines, which can undergo diazotization followed by a Sandmeyer or similar reaction.

Synthesis from Halogenated Anilines via Diazotization Reactions

The diazotization of an aromatic amine, followed by its conversion to a halide, is a cornerstone of aromatic chemistry. This method allows for the introduction of a halogen at a specific position, dictated by the location of the amino group in the precursor.

A well-established route to aryl iodides is the reaction of a diazonium salt with potassium iodide. wikipedia.orglibretexts.org This reaction is particularly useful as it does not typically require a copper catalyst, unlike the Sandmeyer reactions for chlorination or bromination. libretexts.org

A plausible and documented precursor for the synthesis of this compound is 3-bromo-4-fluoroaniline. The synthesis of this precursor itself can be a multi-step process. The diazotization of 3-bromo-4-fluoroaniline, followed by treatment with potassium iodide, would yield the target compound.

A one-pot method for diazotization and iodination has been reported for the synthesis of a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, from 4-bromo-2-chloro-3-fluoroaniline. vulcanchem.comgoogle.com This method avoids the isolation of the often-unstable diazonium salt. The process involves mixing the aniline (B41778) precursor with sulfuric acid, followed by the addition of cuprous iodide and potassium iodide, and then dropwise addition of a sodium nitrite (B80452) solution at an elevated temperature (50-60°C). vulcanchem.comgoogle.com This approach has been shown to give high yields and is suitable for larger-scale production. google.com

A similar procedure has been described for what appears to be an isomer, "1-BROMO-3-FLUORO-4-IODOBENZENE," starting from 4-bromo-2-fluoroaniline (B1266173). guidechem.com Given that the CAS number for this compound (811842-30-5) is also associated with the synonym "3-Bromo-4-fluoroiodobenzene," it is highly likely that these refer to the same compound, with the former being the correct IUPAC name. oakwoodchemical.comnih.gov The described synthesis involves reacting 4-bromo-2-fluoroaniline with sulfuric acid, followed by the addition of cuprous iodide, potassium iodide, and sodium nitrite solution, resulting in a high yield of the product. guidechem.com

The reaction parameters for such a synthesis are critical and are summarized in the table below based on a representative procedure. guidechem.com

| Parameter | Value/Range |

| Starting Material | 4-bromo-2-fluoroaniline |

| Acid | 30% Sulfuric Acid |

| Iodinating Agents | Cuprous Iodide, Potassium Iodide |

| Diazotizing Agent | 30% Sodium Nitrite Solution |

| Reaction Temperature | 50-60°C |

| Purification | Distillation |

| Purity (GC) | 99.3% |

| Yield | 85% |

| Table 1: Representative reaction parameters for the synthesis of 1-Bromo-3-fluoro-4-iodobenzene (an isomer or synonym of the target compound) via a one-pot diazotization-iodination reaction. guidechem.com |

This precursor-based approach, specifically through the diazotization-iodination of a suitably substituted aniline, represents the most direct and high-yielding reported method for synthesizing the target compound or its close isomer.

Copper-Catalyzed Halogenation in Aryl Halide Synthesis

Copper-catalyzed reactions are a cornerstone in the synthesis of aryl halides, offering mild and efficient routes to these valuable compounds. mdpi.com These methods are particularly important for introducing specific halogen atoms onto an aromatic ring that already contains other substituents.

One of the primary methods for synthesizing this compound is a variation of the Sandmeyer reaction. This procedure starts with the diazotization of an aniline precursor, followed by the introduction of a halogen using a copper(I) salt. For instance, 2-fluoro-4-iodoaniline (B146158) can be treated with sodium nitrite in sulfuric and acetic acid to form the corresponding diazonium salt. prepchem.com The subsequent introduction of this salt into a solution of copper(I) bromide in hydrobromic acid yields this compound. prepchem.com A similar one-pot diazotization-iodination method, which uses cuprous iodide as a catalyst, has been developed for related compounds, highlighting the efficiency of copper catalysis in minimizing side products and simplifying the process. google.com

Another significant copper-catalyzed method is the Finkelstein reaction, which involves a halogen exchange. researchgate.net This approach is effective for converting aryl bromides into the more reactive aryl iodides using a catalyst system often composed of copper(I) iodide (CuI) and a diamine ligand. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.net The choice of solvent and halide salt (typically NaI) is crucial for both the reaction rate and the final conversion of the aryl bromide. researchgate.net

Copper catalysts are also employed in direct C-H bond halogenation, providing an alternative strategy for synthesizing haloarenes. beilstein-journals.org These protocols can utilize various copper sources and halogenating agents to achieve regioselective halogenation, although controlling site selectivity can be a challenge. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Halogenation Reactions

| Starting Material | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-iodoaniline | 1. NaNO₂, H₂SO₄, Acetic Acid2. HBr | CuBr | 1-Bromo-2-fluoro-4-iodobenzene | ~70% | prepchem.com |

| Aryl Bromide | NaI | CuI, diamine ligand | Aryl Iodide | Varies | researchgate.net |

Palladium-Catalyzed Arylation and Cyclization Precursors

Aryl halides are fundamental building blocks in metal-catalyzed cross-coupling reactions, with palladium-based catalysts being among the most versatile and widely used. mdpi.commdpi.com The compound this compound is an excellent precursor for such reactions due to the presence of three different halogen atoms, each with distinct reactivity profiles. The differing bond strengths (C-I < C-Br < C-F) allow for selective, stepwise functionalization.

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the C-I bond is significantly more reactive than the C-Br bond. ossila.com This differential reactivity allows for the selective arylation or coupling at the C-I position while leaving the C-Br and C-F bonds intact for subsequent transformations. rsc.org This chemoselectivity is crucial for the synthesis of complex, multi-substituted aromatic structures. For example, studies on N-substituted pyrazoles with both bromo and iodo substituents have shown that palladium-catalyzed arylation occurs exclusively at the C-I bond, demonstrating the high level of control achievable. rsc.org

The resulting functionalized bromo-fluoro-aryl compounds can then serve as precursors for further palladium-catalyzed reactions, this time involving the C-Br bond. This stepwise approach is a powerful strategy in the synthesis of complex molecules, including active pharmaceutical ingredients and materials for liquid crystals. ossila.commdpi.com The fluorine atom is generally unreactive in these cross-coupling reactions but can influence the electronic properties of the molecule or serve as a site for nucleophilic aromatic substitution under different conditions. ossila.com

Advanced Synthetic Protocols for this compound Derivatives

The unique substitution pattern of this compound and its isomers makes them valuable starting materials in more advanced synthetic protocols that require precise control over reactivity and stereochemistry.

Stereoselective and Regioselective Stannyllithiation

One such advanced application is in the synthesis of tetrasubstituted alkenes through the stereo- and regioselective stannyllithiation of diarylacetylenes. thermofisher.comfishersci.at While this specific application has been documented for the isomer 2-Bromo-4-fluoro-1-iodobenzene, the underlying principle is applicable to related structures. thermofisher.comfishersci.at In this type of reaction, the multi-halogenated benzene ring is first incorporated into a diarylacetylene structure. The subsequent reaction with a stannyllithium reagent proceeds with high selectivity, where the tin and lithium atoms add across the acetylene (B1199291) triple bond in a specific orientation. This process allows for the creation of highly substituted and stereochemically defined alkene structures, which are important motifs in many complex organic molecules. thermofisher.comfishersci.at

Reactivity and Mechanistic Studies of 2 Bromo 1 Fluoro 4 Iodobenzene

Halogen-Specific Reactivity Patterns in Polyhalogenated Aromatics

In polyhalogenated aromatic compounds, the site of reaction is often determined by the differing bond dissociation energies of the carbon-halogen (C-X) bonds. nih.gov For 2-bromo-1-fluoro-4-iodobenzene, the C-I bond is the most labile and therefore the most reactive towards oxidative addition with a low-valent transition metal catalyst, such as palladium(0). This is followed by the C-Br bond, with the C-F bond being the most robust and least likely to react under typical cross-coupling conditions. nih.gov This difference in reactivity allows for a stepwise functionalization of the aromatic ring.

The presence of the fluorine atom, while the least reactive halogen in this context, influences the electronic properties of the benzene (B151609) ring through its strong electron-withdrawing inductive effect. cymitquimica.com This can impact the reactivity of the other halogen sites. The electrophilic character of the aromatic ring is enhanced by the presence of multiple halogens, making it more susceptible to certain types of reactions. cymitquimica.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and polyhalogenated compounds like this compound are valuable starting materials. The ability to selectively form new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring is a powerful tool for molecular construction.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. rsc.org In the case of this compound, the inherent reactivity difference between the C-I and C-Br bonds allows for selective coupling. By carefully choosing the reaction conditions, it is possible to selectively couple a boronic acid at the iodine-bearing position. vulcanchem.com

For instance, a Suzuki-Miyaura reaction can be performed under conditions that favor the oxidative addition of the palladium catalyst to the C-I bond, leaving the C-Br and C-F bonds untouched. This initial coupling product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the C-Br position.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Electrophile | Nucleophile | Catalyst System | Product |

| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-1-fluoro-4-aryl-benzene |

| 2 | 2-Bromo-1-fluoro-4-aryl-benzene | Arylboronic Acid 2 | Pd(dppf)Cl₂, CsF | 2,4-Diaryl-1-fluorobenzene |

This table is a representation of a potential synthetic strategy and does not reflect specific experimental data.

Sonogashira Coupling Methodologies

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another powerful tool for C-C bond formation, catalyzed by a combination of palladium and copper complexes. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the chemoselectivity in the Sonogashira coupling of this compound is dictated by the relative reactivity of the carbon-halogen bonds.

The reaction will preferentially occur at the C-I position. researchgate.net This allows for the introduction of an alkynyl group at the 4-position of the benzene ring. The resulting 2-bromo-1-fluoro-4-(alkynyl)benzene can then be used in further transformations.

Table 2: Selective Sonogashira Coupling

| Substrate | Reagent | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Bromo-1-fluoro-4-(phenylethynyl)benzene |

This table illustrates a typical Sonogashira coupling reaction and does not represent specific experimental results.

Site-Selective Cross-Coupling of Polyhalogenated Arenes

The ability to control the site of reaction in polyhalogenated arenes is of paramount importance for the efficient synthesis of complex molecules. acs.org This selectivity is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

The oxidative addition of a transition metal catalyst to a carbon-halogen bond is often the rate-determining step in a cross-coupling reaction. nih.gov The selectivity of this step is governed by several factors:

Electronic Effects: The electron density at the carbon atom of the C-X bond plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the carbon, making it more susceptible to oxidative addition. nih.gov Conversely, electron-donating groups can decrease reactivity. In this compound, the strong inductive effect of the fluorine atom influences the electron distribution around the ring.

Steric Hindrance: The size of the halogen atoms and any adjacent substituents can influence the accessibility of the C-X bond to the bulky transition metal catalyst. The larger iodine atom may present different steric challenges compared to the smaller bromine atom.

Directing Groups: The presence of a directing group on the aromatic ring can control the regioselectivity of the reaction by coordinating to the metal center and delivering it to a specific C-X bond.

The choice of ligand, additive, and solvent can have a profound impact on the selectivity of cross-coupling reactions. researchgate.netmontana.edu

Ligands: The ligands coordinated to the metal center influence its steric and electronic properties. Bulky ligands can enhance selectivity by discriminating between C-X bonds based on their steric environment. nih.gov The electronic nature of the ligand can also affect the reactivity of the metal center.

Additives: Additives can alter the course of a reaction in various ways. For instance, certain additives can modify the active catalyst or interact with the substrate.

Solvents: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states in the catalytic cycle. montana.eduwhiterose.ac.uk In some cases, the solvent can even coordinate to the palladium catalyst, altering its reactivity and selectivity. researchgate.netmontana.edu

Photochemically Initiated Cross-Coupling Processes

Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and can display unique selectivities. In the context of polyhalogenated substrates like this compound, photochemical initiation can provide a pathway for selective cross-coupling.

Research has shown that polysulfide anions can act as visible light photoredox catalysts for aryl cross-couplings. In a study involving substrates with multiple different halogens, such as 1-bromo-4-iodobenzene (B50087), the more reactive C–I bond was functionalized selectively over the C–Br bond. chemrxiv.org This selectivity is attributed to the lower bond dissociation energy of the C–I bond compared to the C–Br bond, making it more susceptible to cleavage upon photochemical activation. Under irradiation with blue light, a photocatalyst can reduce the aryl halide, preferentially at the most reducible site (the C-I bond), to generate an aryl radical. beilstein-journals.org This radical can then engage in coupling reactions. For instance, a photoredox protocol using polysulfide anions has been shown to be effective for the chemoselective coupling of 1-bromo-4-iodobenzene, functionalizing the C-I bond. chemrxiv.org

Another approach involves consecutive photoinduced electron transfer (conPET) processes, which can activate even less reactive C-Br bonds. However, in a molecule with both bromine and iodine, the C-I bond remains the primary site of reaction under typical photoredox conditions. beilstein-journals.org The selective hydrodehalogenation of the C(sp²)–I bond of 1-bromo-4-iodobenzene has been demonstrated, yielding bromobenzene (B47551) in high yield without affecting the C-Br bond. beilstein-journals.org

Table 1: Example of Photochemically Initiated Selective Cross-Coupling This table illustrates the general principle of selectivity observed in related compounds.

| Substrate | Catalyst System | Light Source | Major Product | Selectivity |

| 1-Bromo-4-iodobenzene | Polysulfide Anions | 440 nm LED | 4-Bromo-1,1'-biphenyl | Selective coupling at C-I |

| 1-Bromo-4-iodobenzene | [Ir2]0 | Blue Light | Bromobenzene | Selective hydrodehalogenation at C-I |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. The feasibility of an SNAr reaction is highly dependent on the nature of the halogen and the electronic characteristics of the aromatic ring. In this compound, the halogens themselves can act as leaving groups.

The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, when the reaction is governed by the cleavage of the carbon-halogen bond in the rate-determining step. However, for reactions proceeding through a radical cation intermediate, as studied in atmospheric pressure photoionization (APPI), the reactivity order is inverted. nih.govresearchgate.net Computational and experimental results on the reaction between halobenzene radical cations and nucleophiles like pyridine (B92270) show that the reaction is most efficient for iodo- and bromobenzenes. nih.govresearchgate.net The calculated Gibbs free energies for the reaction increase in the order I < Br < Cl < F, with the reaction being endergonic for fluorobenzene (B45895) due to the strength of the C-F bond. nih.gov This indicates that in a competitive scenario involving radical-cation-mediated nucleophilic substitution on this compound, the iodine atom would be the most likely leaving group, followed by the bromine atom.

Radical-Mediated Transformations

Radical-mediated reactions offer a complementary approach to ionic pathways for functionalizing aryl halides. The site of reaction in such transformations is typically determined by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The generally accepted trend for C(sp²)–X BDEs is C-F > C-Cl > C-Br > C-I. nih.gov Consequently, the C–I bond is the weakest and most easily cleaved homolytically to form an aryl radical.

This principle is demonstrated in various radical-mediated transformations. For example, in radical cyclization reactions, an aryl radical is generated by abstracting a halogen atom from the aromatic ring. A study on the radical cyclization of 1-allyloxy-2-iodobenzene showed efficient formation of the cyclized product, proceeding via the selective generation of an aryl radical at the C-I bond position. conicet.gov.ar Similarly, hydrodehalogenation reactions initiated by radical mechanisms, such as those using silyl (B83357) radicals or photoredox catalysis, will selectively cleave the weakest C-X bond. beilstein-journals.orgconicet.gov.ar For this compound, this means that radical-mediated processes will overwhelmingly favor the formation of a 2-bromo-1-fluorophenyl radical via cleavage of the C-I bond.

Table 2: Carbon-Halogen Bond Dissociation Energies (BDEs) in Halobenzenes This table provides representative values that illustrate the general trend.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~127 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

This significant difference in bond strength is the primary reason for the high chemoselectivity observed in radical reactions of polyhalogenated arenes containing different halogens. nih.gov

Computational Chemistry Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. For complex molecules like this compound, computational studies provide deep insights into reaction mechanisms and the factors governing site selectivity.

DFT calculations are widely used to map out the potential energy surfaces of reaction pathways, identifying intermediates and transition states. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

For instance, DFT studies on nucleophilic aromatic substitution involving halobenzene radical cations have elucidated the mechanism by calculating the Gibbs free energies of reaction. nih.govresearchgate.net These calculations confirmed that the reaction with pyridine is exergonic for chloro-, bromo-, and iodobenzene (B50100) but endergonic for fluorobenzene, explaining the observed reactivity trend. nih.gov For the bulkier bromine and iodine atoms, the calculations showed that the halogen detaches as the nucleophile approaches, without forming a stable intermediate. nih.govresearchgate.net

In the context of palladium-catalyzed cross-coupling, DFT calculations have been used to investigate the oxidative addition step. Studies on the reaction of nickel(0) complexes with various halobenzenes revealed different potential mechanisms (SNA-type and halide abstraction), with reaction barriers that are highly dependent on the identity of the halogen. researchgate.net Similarly, DFT calculations for a Suzuki-Miyaura cross-coupling of 1-bromo-4-fluorobenzene (B142099) detailed the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing an energetic span for the reaction that was consistent with experimental observations. acs.org These types of calculations can be directly applied to this compound to compare the activation barriers for oxidative addition at the C-Br versus the C-I bond.

One of the most powerful applications of computational chemistry in this area is the prediction of site selectivity in cross-coupling reactions of polyhalogenated arenes. nih.govacs.org The selectivity of these reactions is often governed by the kinetics of the initial oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond.

The general reactivity trend for oxidative addition (C–I > C–OTf > C–Br >> C–Cl) is well-established and correlates with the bond dissociation energies of the respective bonds. nih.gov DFT calculations can quantify this preference by computing the activation energy barriers for the oxidative addition of a catalyst at each potential site. For this compound, DFT calculations would compare the transition state energies for the insertion of a palladium(0) complex into the C-I bond versus the C-Br bond.

Table 3: Predicted Selectivity Based on Computational Data This table presents a qualitative prediction based on established computational trends for related systems.

| Reaction Site | Relative BDE | Predicted Activation Energy for Oxidative Addition | Predicted Selectivity |

| C-I | Lowest | Lowest | Highest |

| C-Br | Intermediate | Intermediate | Intermediate |

| C-F | Highest | Highest | Lowest |

The calculations consistently show a significantly lower energy barrier for oxidative addition into a C-I bond compared to a C-Br bond. researchgate.net This computational finding provides a robust theoretical foundation for the experimentally observed chemoselectivity, where cross-coupling reactions on this compound would be expected to occur almost exclusively at the C-I position under standard conditions. researchgate.net

Applications in Pharmaceutical and Agrochemical Synthesis

2-Bromo-1-fluoro-4-iodobenzene as an Intermediate in Drug Discovery

The compound's structure is particularly advantageous in medicinal chemistry, where precise molecular design is crucial for biological efficacy and safety.

The presence of multiple halogen atoms on the benzene (B151609) scaffold of this compound is a key feature for designing and optimizing new drug candidates. The fluorine atom, in particular, is known to enhance critical pharmaceutical properties such as metabolic stability and bioavailability by strengthening carbon-hydrogen bonds against metabolic degradation. Medicinal chemists can leverage the distinct halogen sites to systematically modify a lead compound, fine-tuning its binding affinity to biological targets, improving its efficacy, and potentially reducing side effects.

This compound is a fundamental building block for constructing complex, biologically active molecules. chemimpex.comcymitquimica.comchemimpex.com The differential reactivity of the iodine and bromine substituents is exploited in sequential cross-coupling reactions. Typically, the more reactive C-I bond is addressed first in reactions like Suzuki or Sonogashira couplings, followed by a subsequent reaction at the less reactive C-Br site. This stepwise approach enables the controlled and directional synthesis of intricate molecular frameworks, which is a cornerstone of modern drug discovery. chemimpex.comchemimpex.com For instance, the iodine can participate in Ullmann-type couplings to form biaryl structures, a common motif in many drug molecules. smolecule.com

Table 1: Reactivity in Cross-Coupling Reactions

| Reaction Type | Reactive Site | Utility | Citations |

|---|---|---|---|

| Suzuki Coupling | C-I and C-Br | Formation of carbon-carbon bonds to build complex molecular skeletons. | chemimpex.comchemimpex.comchemimpex.comnetascientific.com |

| Sonogashira Coupling | C-I and C-Br | Introduction of alkyne functionalities, common in bioactive compounds. | chemimpex.comchemimpex.comchemimpex.com |

This halogenated intermediate plays a significant role in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics. chemimpex.com While direct synthesis of a marketed drug from this specific isomer may not be widely documented in public literature, its utility is evident from its classification as a key intermediate for such applications. Research into related halogenated compounds shows their incorporation into molecules with potential anticancer and enzyme-inhibiting properties. For example, related fluorinated building blocks are used in the synthesis of fluoroquinazolinones, which have shown potent anticancer activity by targeting key enzymes in cancer progression. researchgate.net Similarly, the synthesis of imidazopyrimidine scaffolds, which can act as anticancer agents, often involves reactions with substituted iodobenzene (B50100) derivatives. ekb.eg The development of metallo-beta-lactamase inhibitors, designed to combat antibiotic resistance, also utilizes complex aromatic intermediates. lookchem.com

Synthesis of Biologically Active Molecules

Utility in Agrochemical Development

The structural features of this compound are also highly applicable to the agrochemical industry.

The compound is a known precursor for creating new herbicides and fungicides. smolecule.comvulcanchem.comevitachem.com The presence of fluorine is particularly valuable, as fluorinated compounds are a significant class of modern agrochemicals. chemimpex.comnetascientific.com The ability to undergo multiple, selective substitution reactions allows for the creation of a diverse range of chemical structures, which can then be screened for herbicidal or fungicidal activity. evitachem.com Its role as a building block facilitates the development of novel active ingredients for crop protection. cymitquimica.com

Functionalization for Tailored Biological Activities

The primary advantage of this compound in synthesis is the ability it confers for selective functionalization, allowing for the creation of derivatives with tailored biological activities. chemimpex.comchemimpex.comnetascientific.com Chemists can introduce different functional groups at the iodine and bromine positions in a controlled manner. This stepwise functionalization is crucial for exploring the structure-activity relationship (SAR) of a new chemical entity. By systematically altering the substituents on the aromatic ring, researchers can optimize a molecule's interaction with its biological target, thereby enhancing its desired activity, be it therapeutic or agrochemical. chemimpex.comnetascientific.com

Table 2: Research Applications of Halogenated Benzene Intermediates

| Application Area | Intermediate Type | Research Focus | Citations |

|---|---|---|---|

| Pharmaceutical | 2-Bromo-4-fluoro-1-iodobenzene | Intermediate for anti-cancer agents and antibiotics. | chemimpex.com |

| Pharmaceutical | 1-Bromo-2-fluoro-4-iodobenzene | Synthesis of compounds with potential anti-inflammatory properties. | |

| Agrochemical | 2-Bromo-4-chloro-3-fluoro-1-iodobenzene | Precursor for halogenated pesticides. | vulcanchem.com |

Role in Materials Science and Advanced Functional Materials

Precursor for Organic Semiconductors

2-Bromo-1-fluoro-4-iodobenzene is a key intermediate in the synthesis of various organic semiconductors, particularly fluorinated oligo- and poly(arylenevinylene)s. nih.gov These materials are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable electronic and optical properties. nih.govwright.edu The introduction of fluorine atoms into the conjugated backbone can enhance key properties such as thermal and chemical stability, electron affinity, and solid-state organization, which are critical for device performance and longevity. nih.govmdpi.com

The synthesis of these semiconductors often utilizes palladium-catalyzed cross-coupling reactions, such as the Stille reaction. nih.govmdpi.com The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise and controlled construction of the polymer chain. Typically, the more reactive carbon-iodine bond undergoes coupling first, followed by the reaction of the carbon-bromine bond. This methodology provides a convenient route to synthesize well-defined, selectively functionalized poly(p-phenylenevinylene) (PPV) derivatives. mdpi.com By reacting this compound with organotin reagents, researchers can build complex conjugated systems with fluorine atoms strategically placed on the aromatic rings, thereby fine-tuning the material's HOMO/LUMO energy levels and emission characteristics. nih.gov

Table 1: Application in Organic Semiconductor Synthesis

| Application Area | Synthetic Method | Resulting Material Class | Key Advantages of Fluorination |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Stille Cross-Coupling | Poly(arylenevinylene)s (PAVs) | Enhanced stability, tuned emission color, improved charge transport. nih.govwright.edumdpi.com |

Synthesis of Liquid Crystals

In the field of display technologies, this compound is an important precursor for the synthesis of advanced liquid crystal (LC) materials. chemimpex.com Specifically, it is used to create tolane-based liquid crystals, which are known for their wide nematic temperature ranges and high birefringence. epo.orgucf.edu The synthesis often involves a highly site-selective Sonogashira coupling reaction. ucf.edu

In a typical synthetic route, the more reactive iodine atom of this compound is coupled with a terminal acetylene (B1199291), such as 4-propylphenylacetylene, in the presence of a palladium-copper catalyst system. epo.org This step selectively forms a phenylethynyl linkage at the 4-position, leaving the bromo and fluoro substituents intact for potential subsequent modifications. This approach allows for the construction of the rigid core structure characteristic of many liquid crystalline compounds. The resulting fluorinated tolane derivatives can then be further elaborated to produce final LC molecules with tailored properties for specific applications, including low-absorption materials for the mid-wavelength infrared (MWIR) region. ucf.edu

Table 2: Synthesis of a Tolane Liquid Crystal Intermediate

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product |

|---|---|---|---|---|

| 1-Bromo-2-fluoro-4-iodobenzene | 4-Propylphenylacetylene | Bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide | Sonogashira Coupling | Intermediate for tolane liquid crystal. epo.org |

The resulting liquid crystals often exhibit a desirable combination of physical properties, such as a broad nematic phase and low viscosity, making them suitable for use in advanced liquid crystal displays (LCDs) and other electro-optical devices. ucf.edulightpublishing.cn

Development of Polymers and Coatings with Specific Chemical Properties

The unique reactivity of this compound makes it a valuable monomer for developing polymers and coatings with specific, high-performance characteristics. chemimpex.comnetascientific.comchemimpex.com Its incorporation into polymer backbones can enhance properties such as thermal stability, durability, and resistance to environmental factors. netascientific.comchemimpex.com

One of the primary applications is in the synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs), as mentioned in the context of organic semiconductors. mdpi.com These polymers are not only electroluminescent but also form robust films, making them suitable for specialty coatings. The C-F bond is significantly stronger than the C-H bond, and its introduction into the polymer structure can increase the material's resistance to oxidative degradation, a key factor for the longevity of organic electronic devices. mdpi.com The Gilch and Stille coupling reactions are common methods to polymerize derivatives of this compound into high-molecular-weight PPVs. nih.govmdpi.com By carefully selecting co-monomers, polymers with a wide range of optical and electronic properties can be synthesized for applications in devices like full-color displays. wright.edu

Research has demonstrated that polymers derived from fluorinated benzene (B151609) units can be used in a variety of advanced applications, from light-emitting diodes to specialized protective coatings that require high thermal and chemical resilience. wright.edu

Generation of Graphene-like Films from Polyhalogenated Aromatic Precursors

A burgeoning area of materials science is the "bottom-up" synthesis of graphene and related two-dimensional materials from small-molecule precursors. Polyhalogenated aromatic compounds, including derivatives of this compound, are promising candidates for this approach. acs.orgnih.govacs.org These methods involve the surface-assisted coupling of precursor molecules to form extended, two-dimensional carbon networks. chinesechemsoc.orgnagoya-u.ac.jp

One method involves the electrochemical reduction of polyhalogenated compounds. acs.org In this process, aryl radicals are generated, which then undergo repeated covalent coupling to form polyaromatic structures on an electrode surface. A subsequent annealing step can convert these polymeric films into graphene-like carbon networks. acs.org While specific studies on this compound are emerging, the principle has been demonstrated with precursors like hexahalogenated benzenes. acs.orgchinesechemsoc.org

Another powerful technique is the bottom-up chemical synthesis of atomically precise nanographenes. nih.govacs.org In this strategy, small-molecule precursors such as 1-fluoro-4-iodobenzene (B1293370) and 1-bromo-4-iodobenzene (B50087) are used to build larger polyphenylene dendritic structures through reactions like cobalt-catalyzed trimerization. nih.gov These precursors are then planarized into nanographene sheets via a Scholl reaction. This approach allows for the creation of graphene materials with precisely controlled edge functionalization (e.g., fluorination), which can dramatically alter their electronic properties and performance in applications like lithium-ion batteries. nih.govacs.org The use of this compound could offer a pathway to create graphene-like materials with complex, mixed-halogen edge functionalization.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary challenge and opportunity in the chemistry of 2-bromo-1-fluoro-4-iodobenzene lies in the selective activation of one halogen over the others. Research is intensely focused on creating sophisticated catalytic systems that can precisely control this selectivity, particularly in cross-coupling reactions.

Palladium-catalyzed reactions are central to this effort. The well-established reactivity order for oxidative addition to Pd(0) catalysts (C–I > C–Br > C–Cl >> C–F) is the foundation for selective transformations. researchgate.netossila.com Future research is directed towards developing next-generation palladium catalysts with tailored ligand spheres that enhance this inherent selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can modulate the catalyst's activity to ensure that the C-I bond reacts exclusively, leaving the C-Br bond intact for a subsequent, different coupling reaction. researchgate.net This allows for a programmed, one-pot synthesis of complex, unsymmetrically substituted aromatic compounds.

Copper-catalyzed reactions, such as the Ullmann coupling, also present a fertile ground for development. Novel copper/ligand systems are being explored to facilitate C-N, C-O, and C-S bond formation with high selectivity. The goal is to develop milder reaction conditions and broaden the substrate scope, allowing the C-Br bond to be selectively coupled while the C-I bond is reserved for palladium catalysis, or vice versa depending on the system.

Below is a table summarizing catalytic systems and their targeted selectivity for halogenated benzenes, applicable to this compound.

| Catalytic System | Target Reaction | Selective Bond Activation | Research Focus |

| Palladium(0) with Phosphine Ligands | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | C-I over C-Br | Ligand design for enhanced selectivity and turnover number; one-pot sequential couplings. researchgate.netnetascientific.com |

| Copper(I) with N- or O-donating Ligands | Ullmann Coupling, Chan-Lam Coupling | C-I or C-Br | Development of low-cost, air-stable catalysts; expanding scope to include C-F bond activation under specific conditions. |

| Nickel(0) Complexes | Cross-coupling Reactions | C-Br, potentially C-F | Lower-cost alternative to palladium; exploring activation of less reactive C-Br and C-F bonds. |

Exploration of New Reaction Pathways and Mechanistic Understandings

Beyond established cross-coupling reactions, researchers are exploring entirely new ways to utilize this compound. A significant area of interest is its use in annulative π-extension reactions to construct polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. researchgate.net For example, a palladium-catalyzed reaction could first couple the C-I bond with one part of a molecule, followed by an intramolecular C-H activation or a second coupling at the C-Br site to forge a new ring system. researchgate.net

Understanding the intricate reaction mechanisms is crucial for this development. The electronic interplay between the electron-withdrawing fluorine atom and the polarizable bromine and iodine atoms significantly influences the reactivity of the aromatic ring. The fluorine atom's strong inductive effect can impact the regioselectivity of both metal-catalyzed and traditional electrophilic aromatic substitution reactions. Detailed mechanistic studies, often combining kinetic analysis with computational modeling (DFT calculations), are being used to elucidate the transition states and intermediates in these complex transformations. uvic.ca This knowledge is vital for rationally designing new reactions and optimizing conditions to suppress side products and enhance yields.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to improve the safety, efficiency, and scalability of synthesis. The precise control over temperature, pressure, and reaction time offered by flow reactors is particularly advantageous for managing the highly exothermic and rapid reactions often associated with organometallic catalysis.

For a substrate like this compound, a flow chemistry setup could enable sequential cross-coupling reactions in a continuous, automated fashion. A solution of the starting material could be passed through a column containing a packed-bed catalyst (e.g., palladium on a solid support) to selectively react the C-I bond. The output stream could then be mixed with a second set of reagents and passed through another reactor with a different catalyst to functionalize the C-Br bond. This approach minimizes the handling of hazardous reagents and intermediates, reduces waste, and allows for easier scale-up compared to traditional batch processing.

Furthermore, a focus on sustainable or "green" chemistry is driving research into recyclable catalysts and the use of more environmentally benign solvents. researchgate.net Heterogeneous catalysts, where the palladium or copper is immobilized on a support like graphene or polymers, are of great interest as they can be easily recovered and reused, reducing heavy metal contamination in the final product. researchgate.net The use of water or bio-based solvents in these coupling reactions is also an active area of investigation. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring

To optimize the complex, multi-step syntheses involving this compound, chemists require powerful analytical tools to monitor reactions in real-time. This allows for the identification of key catalytic intermediates, the quantification of product formation, and the rapid optimization of reaction conditions. uvic.ca

Modern spectroscopic techniques are at the forefront of this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ or stopped-flow NMR allows for the direct observation of both starting materials and products over time. uvic.ca For this specific compound, ¹⁹F NMR is particularly powerful, as the fluorine signal provides a clean, sensitive probe to monitor the chemical environment of the molecule throughout the reaction sequence. uvic.ca

Mass Spectrometry (MS) : Techniques like Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) can be used to monitor the reaction mixture in real-time, providing high-sensitivity detection of catalytic intermediates and byproducts. uvic.ca Coupling this with Ion Mobility-Mass Spectrometry (IMS-MS) allows for the separation of isobaric species (molecules with the same mass but different shapes), providing even deeper mechanistic insight. uvic.ca

The table below outlines how these advanced techniques can be applied to study reactions of this compound.

| Analytical Technique | Application in Reaction Monitoring | Information Gained |

| ¹H and ¹⁹F NMR Spectroscopy | Quantitative analysis of reactants, products, and byproducts in the reaction vessel. uvic.ca | Reaction kinetics, product yield, detection of stable intermediates, optimization of conditions. uvic.ca |

| ESI-MS and IMS-MS | Real-time identification of charged species in the catalytic cycle. uvic.ca | Observation of short-lived catalytic intermediates, elucidation of reaction pathways, identification of catalyst deactivation products. uvic.ca |

| FT-IR and Raman Spectroscopy | Monitoring changes in vibrational modes associated with specific functional groups. nih.gov | Tracking the consumption of starting materials and formation of new bonds. |

By combining these emerging research directions—novel catalysts, new pathways, sustainable methods, and advanced analytics—the scientific community continues to unlock the full synthetic potential of this compound as a cornerstone for building the complex molecules of the future.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-fluoro-4-iodobenzene (CAS 811842-30-5), and how can yield and purity be improved?

- Methodological Answer : The compound is typically synthesized via halogen-exchange reactions or directed ortho-metalation. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Purity (>95%) is achieved through column chromatography with hexane/ethyl acetate gradients and confirmed via GC-MS. Reaction temperature (0–5°C) and stoichiometric control of iodine sources are critical to minimizing byproducts like dihalogenated species .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-fluoro vs. meta-bromo splitting).

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) .

- Mass spectrometry (EI-MS) : Confirm molecular weight (300.89 g/mol) and isotopic patterns for bromine/iodine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Storage conditions: inert atmosphere (argon) at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of halogen substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine, enabling selective coupling at the para position. Fluorine’s electron-withdrawing effect deactivates the ring, directing palladium catalysts to the iodine site. Computational DFT studies (B3LYP/6-31G*) can model charge distribution to predict reaction sites .

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzenes?

- Methodological Answer : Use SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) to address disordered halogen positions. Twinning tests and high-resolution data (d-spacing < 0.8 Å) improve model accuracy. For conflicting bond lengths, compare with Cambridge Structural Database entries to validate outliers .

Q. What computational approaches predict the relative reactivity of halogen substituents in aromatic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to quantify electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state simulations (NEB method) assess activation barriers for substitution reactions. For example, iodine exhibits lower C-I bond dissociation energy (~50 kcal/mol) than C-Br (~70 kcal/mol), favoring oxidative addition in catalysis .

Q. How to design experiments analyzing the thermal stability of this compound under varying conditions?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to measure decomposition onset (typically >100°C, as per flash point data). Thermogravimetric Analysis (TGA) under nitrogen/oxygen atmospheres quantifies residue formation. Kinetic studies (Kissinger method) derive activation energy for degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。